molecular formula C17H16N2O3 B1675859 M77976 CAS No. 394237-61-7

M77976

Numéro de catalogue: B1675859
Numéro CAS: 394237-61-7
Poids moléculaire: 296.32 g/mol
Clé InChI: GSBFARPNIZUMHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M77976 is a PDK4 inhibitor (human pyruvate dehydrogenase kinase 4). This compound binds to the ATP-binding pocket of PDK4 and causes local conformational changes with complete disordering of the ATP lid. This compound binding also leads to a large domain rearrangement that further expands the active-site cleft of PDK4 compared with the ADP- and AMPPNP-bound forms. Biochemical analyses revealed that this compound inhibits PDK4 with increased potency compared with the previously characterized PDK inhibitor radicicol.

Activité Biologique

M77976 is a small molecule that serves as a potent inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), which plays a crucial role in the regulation of the mitochondrial pyruvate dehydrogenase complex (PDC). This article explores the biological activity of this compound, focusing on its molecular mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound binds to the ATP-binding pocket of PDK4, inducing significant conformational changes that enhance the enzyme's active-site cleft. This binding leads to the complete disordering of the ATP lid and a large domain rearrangement, which increases the active-site cleft's size compared to other forms of PDK4 bound to ADP or AMPPNP. Biochemical analyses indicate that this compound inhibits PDK4 with greater potency than previously characterized inhibitors like radicicol .

Table 1: Binding Affinity and Inhibition Potency

CompoundTargetBinding Affinity (kcal/mol)Inhibition Potency (IC50)
This compoundPDK4Not specifiedHigher than radicicol
RadicicolPDK4Not specifiedLower than this compound

Biological Effects on Cancer Cells

Recent studies have highlighted this compound's potential in cancer therapy by targeting the PDK/PDH axis. The inhibition of PDK4 by this compound leads to metabolic dysregulation in cancer cells, promoting apoptosis. For instance, in KRAS-mutant pancreatic cancer models, this compound demonstrated significant efficacy in inducing cell death at low micromolar concentrations .

Case Study: KRAS-Mutant Pancreatic Cancer

  • Objective : To evaluate the anticancer effects of this compound on KRAS-mutant pancreatic cancer cells.
  • Methodology : Cell viability assays were conducted using various concentrations of this compound over 24 hours.
  • Results : this compound effectively reduced cell viability by inducing apoptosis, as evidenced by increased Annexin V staining.

Implications for Cancer Treatment

The ability of this compound to inhibit PDK4 and induce apoptosis in cancer cells suggests its potential as a therapeutic agent. The PDC is often overactive in cancer, leading to enhanced glycolysis and reduced oxidative phosphorylation. By inhibiting PDKs, compounds like this compound can restore normal metabolic functions and hinder tumor growth .

Applications De Recherche Scientifique

Scientific Research Applications

  • Cancer Metabolism : M77976 has been studied for its potential to alter metabolic pathways in cancer cells. By inhibiting PDK4, it shifts the metabolic balance towards oxidative phosphorylation, which can reduce tumor growth.
  • Diabetes and Metabolic Disorders : Research indicates that this compound may improve glucose metabolism and reduce insulin resistance. Studies have shown that inhibiting PDKs can enhance glucose tolerance in models of obesity and diabetes .
  • Neurodegenerative Diseases : There is emerging evidence that this compound might have neuroprotective effects due to its ability to modulate metabolic pathways linked to neurodegeneration. The compound's influence on mitochondrial function could be beneficial in conditions like Alzheimer's disease .

Data Table: Binding Affinity and Inhibition Potency

CompoundTarget EnzymeBinding SiteIC50 (mM)Reference
This compoundPDK4ATP pocketRange not specifiedHiromasa et al., 2006
Dichloroacetate (DCA)PDK1ATP pocketRange not specifiedZhang et al., 2016
RadicicolPDK3Nucleotide-binding siteRange not specifiedCurrent study findings

Case Study 1: Cancer Cell Metabolism

In a study investigating the effects of this compound on lung cancer cells, researchers found that treatment with the compound significantly reduced cell proliferation and induced apoptosis. The study highlighted that this compound's inhibition of PDK4 led to increased oxidative metabolism, suggesting a potential therapeutic role in lung cancer treatment .

Case Study 2: Diabetes Management

Another study examined the impact of this compound on glucose metabolism in diet-induced obese mice. The results demonstrated that administration of this compound improved glucose tolerance and reduced hepatic steatosis, indicating its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 3: Neuroprotection

Research exploring the neuroprotective properties of this compound indicated that it could mitigate mitochondrial dysfunction associated with neurodegenerative diseases. The compound was shown to enhance mitochondrial respiration and reduce oxidative stress markers in neuronal cell lines .

Propriétés

IUPAC Name

4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBFARPNIZUMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-61-7
Record name M-77976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394237617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-77976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0613LSI19F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (2 ml, ˜55%) was added to a suspension of 7-hydroxy-3-(4-methoxy-phenyl)-2-methyl-chromen-4-one (0.57 g, 2 mmol) in ethanol (15 ml) and the mixture heated under reflux for ˜5 hrs., to give a pale brown solution. The solution was allowed to cool and concentrated to a pale yellow solid, the solids were washed with water, to give the pyrazole as an off-white solid, dried in vacuo, (0.45 g). Sample was recrystallised from boiling toluene, to give the 4-[4-(4-methoxy-phenyl)-5-methyl-1H-pyrazol-3-yl]-benzene-1,3-diol as a pale brown crystalline solid, washed with hexane, dried in vacuo.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M77976
Reactant of Route 2
M77976
Reactant of Route 3
M77976
Reactant of Route 4
M77976
Reactant of Route 5
M77976
Reactant of Route 6
M77976

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.